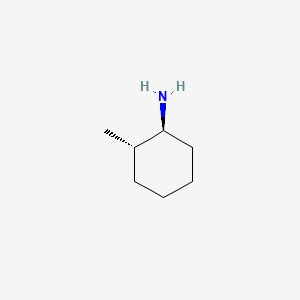

(1S,2S)-2-methylcyclohexan-1-amine

Description

Significance of Chiral Amines in Asymmetric Synthesis

Chiral amines are cornerstones of asymmetric synthesis, a field dedicated to the preferential synthesis of one enantiomer or diastereomer over others. nih.govsquarespace.com Their significance stems from their multifaceted roles:

Chiral Resolving Agents: One of the classical and still widely used methods for separating a racemic mixture is through the formation of diastereomeric salts. squarespace.comnih.gov A racemic mixture of a chiral acid can be treated with an enantiomerically pure chiral amine to form a pair of diastereomeric salts. These salts, having different physical properties such as solubility, can then be separated by techniques like fractional crystallization. Subsequent removal of the chiral amine liberates the individual enantiomers of the acid.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. williams.edu After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. Chiral amines are frequently employed in the formation of chiral amides, where the inherent chirality of the amine directs additions to the enolate, for example.

Chiral Catalysts and Ligands: In recent decades, the development of asymmetric catalysis has revolutionized organic synthesis. Chiral amines and their derivatives are pivotal in this area, serving as organocatalysts or as ligands for metal catalysts. nih.govrsc.org In organocatalysis, the chiral amine can activate a substrate through the formation of a chiral enamine or iminium ion, thereby creating a chiral environment that dictates the stereochemical outcome of the reaction. As ligands, they coordinate to a metal center, influencing its catalytic activity and inducing enantioselectivity in a wide range of transformations.

Overview of (1S,2S)-2-methylcyclohexan-1-amine as a Chiral Scaffold

This compound is a chiral primary amine featuring a cyclohexane (B81311) ring with a methyl group and an amino group in a specific stereochemical relationship. This rigid, C2-symmetric structure makes it an attractive scaffold for applications in asymmetric synthesis. The fixed spatial orientation of the substituents provides a well-defined chiral environment that can effectively influence the approach of reagents in a chemical reaction.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 29569-76-4 |

| Molecular Formula | C7H15N |

| Molecular Weight | 113.20 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~155-157 °C |

Table 1: Physicochemical Properties of this compound

The synthesis of enantiomerically pure this compound can be achieved through various methods, including the resolution of the racemic mixture using a chiral acid, such as tartaric acid, or through asymmetric synthesis starting from a chiral precursor. The hydrochloride salt of this amine is also commercially available. mdpi.com

The utility of this compound and its derivatives extends to their use as chiral building blocks for the synthesis of more complex chiral ligands and catalysts. The primary amino group provides a convenient handle for further functionalization, allowing for the facile preparation of a diverse range of chiral molecules tailored for specific applications in asymmetric catalysis. While detailed research findings on the direct application of this compound as a chiral auxiliary in specific, high-yielding diastereoselective reactions are not extensively documented in publicly available literature, its structural motifs are present in a variety of effective chiral ligands and organocatalysts. The principles of asymmetric induction established with related cyclohexylamine (B46788) systems strongly suggest its potential for effective stereocontrol.

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-2-methylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUISMYEFPANSS-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC[C@@H]1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29569-76-4 | |

| Record name | 2-Methylcyclohexylamine, (1S,2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029569764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLCYCLOHEXYLAMINE, (1S,2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0SG38192N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Application of 1s,2s 2 Methylcyclohexan 1 Amine As a Chiral Building Block

Role in the Asymmetric Synthesis of Complex Molecular Architectures

The asymmetric synthesis of complex molecules often relies on the use of chiral starting materials to introduce and control stereochemistry throughout a synthetic sequence. (1S,2S)-2-methylcyclohexan-1-amine, with its defined stereocenters, is a valuable component of the "chiral pool," the collection of readily available, enantiomerically pure compounds that can be incorporated into larger, more complex structures. nih.gov

The utility of chiral amines in asymmetric synthesis is well-established. They can function as chiral auxiliaries, temporarily attached to a substrate to direct the stereochemical outcome of a reaction, or as key structural components of the final target molecule. sigmaaldrich.com The synthesis of intricate molecules, such as natural products and pharmaceutical agents, often involves multiple stereocenters, making the control of their relative and absolute configurations paramount. nih.gov The incorporation of this compound provides a reliable method for introducing specific stereochemical information into a molecule.

Research has demonstrated the importance of chiral amines in creating other chiral molecules. For instance, chiral amines can be used to synthesize chiral phosphine (B1218219) ligands, which are instrumental in transition metal-catalyzed reactions for producing enantiomerically enriched compounds. uni-muenchen.de The development of such catalytic systems is a cornerstone of modern asymmetric synthesis, enabling the production of large quantities of a single enantiomer from a small amount of a chiral catalyst. uni-muenchen.de

Utilization in the Construction of Stereochemically Defined Derivatives

The amine functional group of this compound allows for its derivatization into a wide array of other functional groups and molecular scaffolds, all while retaining the crucial stereochemical information of the cyclohexane (B81311) ring. This versatility makes it a powerful tool for constructing stereochemically defined derivatives.

One significant application is in the synthesis of chiral ligands for asymmetric catalysis. Chiral 1,2-diamines, which can be derived from precursors like this compound, are highly effective ligands in a variety of metal-catalyzed asymmetric reactions. nih.gov These ligands create a chiral environment around a metal center, influencing the stereochemical outcome of reactions such as hydrogenations, additions, and cyclizations.

For example, derivatives of chiral diamines have been used to create macrocyclic compounds with specific three-dimensional structures. The condensation of chiral diamines with dialdehydes can lead to the formation of various macrocyclic Schiff bases, which can then be reduced to the corresponding macrocyclic amines. mdpi.com These complex structures have applications in host-guest chemistry and enantioselective recognition. mdpi.com

The following table summarizes the use of chiral amines in the synthesis of stereochemically defined derivatives:

| Chiral Amine Derivative Application | Reaction Type | Resulting Structure | Significance |

| Chiral Ligand Synthesis | Metal-catalyzed reactions | Chiral metal complexes | Enables enantioselective transformations |

| Macrocycle Formation | Condensation with dialdehydes | Macrocyclic imines and amines | Host-guest chemistry, enantioselective recognition mdpi.com |

| Chiral Auxiliary | Various asymmetric reactions | Diastereomerically enriched products | Controls stereochemistry of new chiral centers |

The ability to synthesize a diverse range of stereochemically defined derivatives from this compound underscores its importance as a fundamental chiral building block in organic synthesis.

Mechanistic and Stereochemical Investigations of Reactions Involving 1s,2s 2 Methylcyclohexan 1 Amine

Elucidation of Reaction Pathways and Intermediates in Amine Transformations

The reactivity of (1S,2S)-2-methylcyclohexan-1-amine and related chiral amines is harnessed in a variety of transformations, the pathways of which are dictated by the catalyst system and reaction conditions. A fundamental transformation involves the reaction with carbonyl compounds. Primary amines, such as this compound, typically react with ketones or aldehydes to form imines, which can then be reduced in a process known as reductive amination. youtube.com Secondary amines, in contrast, form enamines, which serve as potent nucleophiles. masterorganicchemistry.com

The structural class of the amine catalyst—primary versus secondary—can fundamentally alter the entire reaction pathway, leading to different product scaffolds from the same starting materials. researchgate.net In reactions of cyclohexanone (B45756) with β,γ-unsaturated α-keto esters, the use of a secondary amine catalyst directs the transformation through a [3+3] annulation pathway. researchgate.net Conversely, employing a primary amine catalyst under similar conditions funnels the reactants into an aldol (B89426) reaction pathway, producing functionally distinct products with high diastereoselectivities. researchgate.net Theoretical studies suggest that steric effects are a key factor in this chemo-selective induction between primary and secondary amine catalysts. researchgate.net

More intricate reaction pathways, such as cascade or domino sequences, are enabled by synergistic catalyst systems. For instance, a dual activation approach using a copper catalyst and an amine organocatalyst can trigger a di-decarboxylative Michael/aldol/dehydration domino sequence, transforming simple precursors like ketodiacids and α,β-unsaturated aldehydes into valuable chiral cyclohexenones in a single operation. semanticscholar.org

Modern catalytic methods have also revealed pathways involving unconventional intermediates. A novel approach combining photoredox and enzymatic catalysis for the synthesis of enantioenriched amines proceeds through a highly reactive α-amino alkyl radical intermediate. researchgate.net This intermediate is generated upon light-induced excitation of a photosensitizer in the presence of a cyclic imine and is subsequently trapped by a hydrogen atom donor. researchgate.net

Furthermore, the amine group itself can influence reaction mechanisms even when it is part of a larger catalyst structure's secondary coordination sphere. In certain iron-based catalyst clusters, appended amine groups can react with CO2 to form a carbamate. nih.gov These amine groups can also stabilize key intermediates, such as a catalyst-hydride, through hydrogen bonding, a process that can hinder subsequent hydride transfer reactions and thus alter the final product distribution between formate (B1220265) and H2. nih.gov Biocatalytic transformations offer alternative pathways; for example, transaminases can catalyze the diastereomer-selective deamination of a cis/trans amine mixture. researchgate.net This process proceeds through a ketone intermediate, allowing for dynamic isomerization that enriches the thermodynamically favored trans-amine product to a high diastereomeric excess. researchgate.net

Analysis of Stereoselectivity and Diastereoselectivity in Catalytic Processes

The inherent chirality of this compound and its derivatives makes them valuable agents for controlling the stereochemical outcome of chemical reactions. The precise control of stereoselectivity and diastereoselectivity is a hallmark of their application in asymmetric catalysis.

A striking example of stereochemical control is the amine-induced reversal of diastereoselectivity. In the acylation of trans-2-substituted cyclohexanols, the inherent diastereoselectivity can be completely inverted by the addition of a tertiary amine like pyridine (B92270). pacific.edu This phenomenon is attributed to a change in the dominant acyl transfer pathway, with the amine-catalyzed route favoring the formation of a different diastereomer. pacific.edu

Table 1: Reversal of Diastereoselectivity in Acylation with Pyridine

Effect of pyridine on the diastereomeric ratio (dr) of products in the acylation of trans-2-substituted cyclohexanols.

| Substrate | Condition | Diastereomeric Ratio (3:4) | Reference |

|---|---|---|---|

| trans-2-(p-tolylsulfanyl)cyclohexanol (1a) | Without Pyridine | 1 : 4 | pacific.edu |

| With Pyridine | 2.8 : 1 | ||

| trans-2-methoxycyclohexanol (1b) | Without Pyridine | 1 : 4.2 | pacific.edu |

| With Pyridine | 5.6 : 1 |

In the synthesis of chiral amines, palladium-catalyzed asymmetric reductive amination of ketones like 2-methylcyclohexanone (B44802) with various primary anilines yields exclusively cis-N-(2-methylcyclohexyl) amines. rsc.org The reaction exhibits good to excellent enantioselectivities, with the electronic properties of the aniline (B41778) substituent influencing the degree of stereoinduction. rsc.org

Table 2: Enantioselective Reductive Amination of 2-Methylcyclohexanone

Enantiomeric excess (ee) achieved in the synthesis of cis-N-(2-methylcyclohexyl) amines using different aryl amines.

| Aryl Amine | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| Aniline | 91 | 80 | rsc.org |

| p-Fluoroaniline | 84 | 82 | |

| p-Chloroaniline | 87 | 85 | |

| p-Methoxyaniline | 85 | 99 |

Dual catalytic systems are particularly effective at achieving high levels of stereocontrol. In the desymmetrization of allene-tethered cyclohexanones, a synergistic prolinamide and copper(I) catalytic system delivers bicyclic products with high enantiomeric and diastereomeric ratios. nih.gov The choice of the specific prolinamide catalyst is crucial for optimizing both yield and selectivity. nih.gov Similarly, cascade reactions that combine enamine and N-heterocyclic carbene (NHC) catalysis can generate complex cyclopentanones with high diastereoselectivity and enantioselectivity. nih.gov Success in these systems often relies on a "matched" relationship between the chirality of the amine and the NHC catalyst. nih.gov Biocatalytic methods also provide exceptional selectivity, with transaminase-catalyzed processes capable of producing trans-cyclohexane-1-amines with a diastereomeric excess (de) greater than 99%. researchgate.net

Influence of Catalyst Structure on Reaction Mechanism and Selectivity

The structure of the catalyst, including the amine component, co-catalysts, and ligands, exerts a profound influence on the reaction mechanism and the resulting chemo-, diastereo-, and enantioselectivity.

As noted previously, the fundamental structure of the amine catalyst (primary vs. secondary) can determine the entire reaction pathway. researchgate.net For the reaction between cyclohexanone and a β,γ-unsaturated α-keto ester, a primary amine catalyst favors an aldol reaction, whereas a secondary amine catalyst promotes a [3+3] annulation, demonstrating that the catalyst structure dictates the outcome at the most basic level. researchgate.net

Even subtle modifications to the catalyst can lead to significant changes in selectivity. In a dual copper/prolinamide catalytic system, altering the substituents on the prolinamide ligand has a marked effect on enantioselectivity. nih.gov For instance, switching from a phenyl-substituted prolinamide (P4) to a 2-naphthyl-substituted version (P6) improves the enantiomeric ratio of the product, highlighting the sensitivity of the stereochemical outcome to the catalyst's steric and electronic profile. nih.gov

Table 3: Effect of Prolinamide Catalyst Structure on Enantioselectivity

Enantiomeric ratio (er) in the cycloisomerization of an N-tethered allenic cyclohexanone using different prolinamide catalysts (P).

| Catalyst | Substituent | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|

| P1 | Phenyl | 82 : 18 | nih.gov |

| P4 | 3,5-bis(trifluoromethyl)phenyl | 89.5 : 10.5 | |

| P6 | 2-Naphthyl | 93 : 7 |

Furthermore, the catalyst's structure can influence reactions through non-covalent interactions with intermediates. In systems with iron-carbonyl clusters, amine functional groups appended to the catalyst's periphery can stabilize hydride intermediates via hydrogen bonding, which in turn alters product selectivity by suppressing hydride transfer to CO2. nih.gov A systematic approach to understanding these effects involves creating libraries of catalysts from a common chiral backbone, such as (1R,2R)-cyclohexane-1,2-diamine. mdpi.com By functionalizing the primary aromatic amine group to form different subclasses like sulfonamides or amides, researchers can directly correlate specific structural changes to the observed catalytic activity and enantioselectivity in reactions like the Michael addition. mdpi.com

Theoretical and Computational Chemistry Studies of 1s,2s 2 Methylcyclohexan 1 Amine

Conformational Analysis and Stereoelectronic Effects

The spatial arrangement of atoms and the distribution of electrons are pivotal in determining the behavior of (1S,2S)-2-methylcyclohexan-1-amine. Computational methods are indispensable for exploring these aspects at a molecular level.

Quantum Chemical Calculation Methods

A variety of quantum chemical calculation methods are employed to model this compound, each offering a different balance of accuracy and computational cost. Density Functional Theory (DFT) is a widely used method for its cost-effective treatment of large chemical systems with high accuracy. nih.gov The B3LYP functional with a 6-31G(d) basis set is a standard combination for such calculations. nih.gov For more precise energy calculations, especially when comparing conformers, higher-level methods like coupled cluster with singles, doubles, and perturbative triples (CCSD(T)) at the complete basis set (CBS) limit are considered the "gold standard," aiming for chemical accuracy of less than 1 kcal/mol. acs.org To account for the influence of a solvent, continuum models can be incorporated into these calculations. researchgate.net

Investigation of Conformational Preferences and Interconversions

This compound, being a disubstituted cyclohexane (B81311), exists predominantly in a chair conformation. The substituents, a methyl group and an amino group, can occupy either axial or equatorial positions. In the (1S,2S) stereoisomer, the substituents are on the same side of the ring (cis). This leads to two primary chair conformations that are in equilibrium through a process of ring inversion. One conformer will have the methyl group in an axial position and the amino group in an equatorial position, while the other will have the equatorial methyl and axial amino groups.

The relative stability of these conformers is dictated by steric and stereoelectronic effects. Generally, larger substituents prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions. libretexts.org The energy difference between these conformers can be estimated by considering the A-values (conformational free energy differences) of the individual substituents. However, in a 1,2-disubstituted cyclohexane, gauche interactions between the substituents also play a crucial role. libretexts.org Computational methods, such as DFT and Møller-Plesset perturbation theory (MP2), are used to calculate the energies of these conformers and the transition state for their interconversion, providing a detailed picture of the conformational landscape. researchgate.netresearchgate.net

Role of Hyperconjugation and Anomeric Effects in Conformational Stability

Beyond simple steric considerations, stereoelectronic effects like hyperconjugation and the anomeric effect can significantly influence conformational preferences. wikipedia.orgwikipedia.org Hyperconjugation involves the donation of electron density from a filled bonding orbital (like a C-H or C-C σ bond) to an adjacent empty or partially filled antibonding orbital (σ*). scribd.comrsc.org This interaction is stabilizing and depends on the spatial orientation of the interacting orbitals. scribd.com

In the context of this compound, hyperconjugative interactions can occur between the C-C and C-H bonds of the cyclohexane ring and the σ* orbitals of the C-N and C-C bonds of the substituents. The anomeric effect, a specific type of stereoelectronic effect, describes the tendency of a heteroatomic substituent on a cyclohexane ring to prefer the axial position, despite potential steric hindrance. wikipedia.org This is often explained by a stabilizing hyperconjugative interaction between a lone pair on the heteroatom (in this case, the nitrogen of the amino group) and the antibonding σ* orbital of an adjacent C-C bond in the ring. wikipedia.org The magnitude of these effects can be quantified using Natural Bond Orbital (NBO) analysis, a computational technique that analyzes the electron density distribution and orbital interactions within a molecule. researchgate.net

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic data of this compound. By calculating the vibrational frequencies and electronic transitions, it is possible to simulate infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. researchgate.net These theoretical spectra can then be compared with experimental data to confirm the structure and assign specific spectral features to particular molecular motions or electronic excitations. researchgate.netresearchgate.net For instance, DFT calculations can provide a detailed analysis of the vibrational modes, helping to understand the origin of each peak in an IR spectrum. researchgate.net Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing insights into the electronic structure and transitions of the molecule. researchgate.net

Computational Insights into Reaction Mechanisms and Catalysis

Computational methods are instrumental in elucidating the mechanisms of reactions involving this compound, particularly in the context of catalysis where it may act as a chiral ligand or catalyst. kuleuven.bersc.orgmdpi.com

Understanding Chiral Recognition and Induction

Extensive searches for dedicated theoretical and computational studies on the chiral recognition and induction mechanisms of this compound have revealed a significant gap in the scientific literature. While computational chemistry is a powerful tool for elucidating the stereochemical pathways of chemical reactions, specific research detailing the interactions of this particular chiral amine at a molecular level is not publicly available at this time.

In principle, the chiral recognition capabilities of this compound would be governed by the formation of diastereomeric transition states when it interacts with other chiral molecules. Computational methods, such as Density Functional Theory (DFT), would be employed to model these transient states. The analysis would typically involve calculating the energies of different spatial arrangements of the interacting molecules to predict which diastereomeric pathway is more favorable. This energy difference is the basis for enantioselectivity.

Key factors in the chiral induction process involving this compound would include:

Steric Hindrance: The methyl group at the C2 position, in a specific (S) configuration relative to the amine group at the C1 (S) position, creates a defined three-dimensional structure. This steric bulk would play a crucial role in directing the approach of a reactant to a prochiral center, favoring one stereochemical outcome over the other.

Hydrogen Bonding: The primary amine group is capable of acting as a hydrogen bond donor. In a reaction, it could form transient hydrogen bonds with a substrate, helping to lock it into a specific orientation within the transition state. The stereochemistry of the cyclohexyl ring would influence the directionality of these hydrogen bonds.

A representative, though hypothetical, computational study would involve modeling the interaction of this compound with a prochiral ketone during a nucleophilic addition. The calculations would aim to determine the energy barriers for the formation of the (R) and (S) products.

Table 1: Hypothetical Transition State Energy Data for the Reaction of this compound with a Prochiral Ketone

| Transition State | Relative Energy (kcal/mol) | Key Interatomic Distances (Å) |

| TS-(Re-face attack) | 0.0 | N-C=O: 2.1, H(N)-O: 1.9 |

| TS-(Si-face attack) | +2.5 | N-C=O: 2.3, H(N)-O: 2.0 |

This table is for illustrative purposes only and is not based on published experimental or computational data.

The data in such a table would be generated through quantum mechanical calculations and would provide a quantitative basis for understanding the enantioselectivity observed in a reaction. The lower relative energy for the transition state leading to one enantiomer would explain the experimentally observed product distribution.

While detailed research on other chiral amines and catalysts, including those with different cyclohexyl diamine backbones, has demonstrated the power of computational analysis in rationalizing stereochemical outcomes, similar studies specifically targeting this compound are needed to provide concrete data and a deeper understanding of its role in chiral recognition and induction. Without such studies, any discussion remains within the realm of established general principles of stereochemistry.

Future Prospects and Emerging Research Frontiers in 1s,2s 2 Methylcyclohexan 1 Amine Research

Development of Next-Generation Sustainable Catalytic Systems

The drive towards green chemistry is a major force shaping the future of catalysis. For chiral amines like (1S,2S)-2-methylcyclohexan-1-amine, this translates into developing catalytic systems that are not only highly efficient and selective but also environmentally benign and economically viable.

A key area of development is the creation of heterogeneous chiral catalysts . By immobilizing chiral ligands derived from this compound onto solid supports—such as polymers, silica, or zeolites—researchers can create catalysts that are easily separated from the reaction mixture and can be reused multiple times. rsc.org This approach minimizes waste, reduces the cost associated with catalyst production, and simplifies product purification. rsc.org For instance, a recent breakthrough involved encapsulating a chiral Zn(II)–salen complex within an MWW-zeolite host, creating a recyclable catalyst for the synthesis of chiral β-amino carbonyl compounds under solvent-free conditions. rsc.org This method boasts high yields (up to 96%) and selectivity (up to 96%) and allows the catalyst to be reused for up to five runs, highlighting the potential for sustainable industrial applications. rsc.org

Biocatalysis represents another significant frontier. researchgate.net Enzymes, such as amine transaminases (ATAs) and amine dehydrogenases (AmDHs), offer an exquisitely selective and sustainable route to chiral amines. researchgate.nethims-biocat.eu Future work could involve using this compound as a resolving agent or a building block in chemo-enzymatic cascade reactions. These one-pot processes, which combine multiple enzymatic or chemo-catalytic steps, emulate nature's metabolic pathways to produce complex molecules with high atom economy, consuming only simple resources like ammonia (B1221849) and generating water as the main byproduct. openaccessgovernment.orgacs.org Such systems can convert readily available starting materials like alcohols directly into valuable chiral amines with excellent conversion (up to 99%) and enantiomeric excess (>99%). hims-biocat.euacs.org

The table below summarizes emerging sustainable approaches relevant to chiral amine synthesis.

| Catalytic System | Core Principle | Advantages | Representative Findings |

| Heterogeneous Catalysts | Immobilization of a chiral catalyst (e.g., a complex derived from a chiral amine) onto a solid support like a zeolite. rsc.org | Easy separation, catalyst recyclability, reduced waste, potential for solvent-free conditions. rsc.org | A Zn(II)–salen@MWW catalyst achieved up to 96% yield and >94% selectivity in synthesizing chiral β-amino carbonyls; reusable for five runs. rsc.org |

| Biocatalytic Cascades | Combining multiple enzymes (e.g., dehydrogenases and transaminases) in a one-pot reaction to convert simple precursors to chiral amines. openaccessgovernment.orgacs.org | High selectivity (>99% ee), maximum resource efficiency, mild reaction conditions, use of renewable feedstocks. hims-biocat.euopenaccessgovernment.org | Tandem enzyme systems convert alcohols directly to amines with >99% yield, generating only water as a byproduct. hims-biocat.euopenaccessgovernment.org |

| Chemo-enzymatic Processes | Integrating a chemical catalyst with an enzyme to perform a dynamic kinetic resolution (DKR) or other tandem reactions. researchgate.net | Overcomes equilibrium limitations, allows for the conversion of a racemic mixture to a single enantiomer with yields significantly higher than 50%. researchgate.net | Iridium-based SCRAM catalysts have been developed for the racemization of chiral amines, compatible with enzymatic resolution processes. researchgate.net |

Advanced Computational Design of Chiral Transformations and Catalysts

Computational chemistry has become an indispensable tool for accelerating catalyst design and understanding the subtleties of chiral recognition. chiralpedia.commdpi.com Instead of relying on time-consuming trial-and-error experimentation, researchers can now use powerful simulation techniques to predict the performance of catalysts derived from structures like this compound. youtube.com

Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are at the forefront of this effort. chiralpedia.com DFT calculations allow for the detailed study of reaction mechanisms, providing insights into the transition states that govern enantioselectivity. chiralpedia.com By calculating the energy difference between the pathways leading to the (R) and (S) products, chemists can predict which catalyst variant will provide the highest enantiomeric excess. This predictive power guides the synthesis of only the most promising catalyst candidates, saving significant time and resources. chiralpedia.com

Molecular dynamics (MD) simulations offer a complementary approach by exploring the dynamic behavior and conformational flexibility of catalyst-substrate complexes. chiralpedia.commdpi.com For a catalyst incorporating the this compound framework, MD simulations can reveal the crucial noncovalent interactions—such as hydrogen bonds or steric repulsions—that are responsible for chiral recognition. mdpi.com Understanding these interactions is fundamental to rationally modifying the catalyst structure to enhance its selectivity. mdpi.com The "three-point interaction model," a foundational concept in chiral recognition, can be visualized and validated through these computational studies. mdpi.com

The synergy between these computational tools enables an in silico design cycle, as detailed below.

| Computational Stage | Technique Used | Objective & Outcome |

| 1. Catalyst Conception | Molecular Modeling | Design a virtual library of potential catalysts based on the this compound scaffold with various functional groups. |

| 2. Mechanistic Investigation | Density Functional Theory (DFT) | Calculate the transition state energies for the reaction of a substrate with each virtual catalyst to predict enantioselectivity (ee). chiralpedia.com |

| 3. Interaction Analysis | Molecular Dynamics (MD) | Simulate the dynamic binding of the substrate to the most promising catalysts to understand the key interactions driving chiral recognition. mdpi.com |

| 4. Rational Optimization | QM/MM, DFT | In silico modification of the catalyst structure to enhance favorable interactions and increase the predicted enantioselectivity. chiralpedia.com |

| 5. Targeted Synthesis | Laboratory Experiment | Synthesize and test only the most promising catalyst candidates identified through computation, validating the model. mdpi.com |

This computational-first approach is poised to accelerate the discovery of next-generation catalysts for new and challenging chiral transformations.

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery

The next leap forward in catalysis research lies in the integration of artificial intelligence (AI) and machine learning (ML). rsc.org These technologies are transforming the process of catalyst discovery from a labor-intensive art to a data-driven science. rsc.orga-star.edu.sg For ligands like this compound, AI can unlock new catalytic potential by exploring vast chemical spaces and identifying complex structure-activity relationships that are beyond human intuition. a-star.edu.sgnih.gov

Machine learning models can be trained on existing reaction data to predict the outcomes of new experiments with remarkable accuracy. nih.govazorobotics.com For example, a model can be fed descriptors of various chiral catalysts (including those based on the 2-methylcyclohexan-1-amine core), substrates, and reaction conditions, and learn to predict the resulting yield and enantiomeric excess. nih.gov This predictive capability allows chemists to perform high-throughput virtual screening, identifying the optimal catalyst and conditions without running a single experiment. researchgate.net The development of sophisticated molecular descriptors and algorithms like random forests has led to impressive predictive power, with reported errors in enantiomeric excess predictions as low as 8.4%. nih.gov

Furthermore, generative AI models are enabling the inverse design of catalysts. acs.org Instead of predicting the performance of a known catalyst, these models can generate novel catalyst structures that are optimized to achieve a predefined target property, such as high selectivity for a specific transformation. acs.orgnih.gov This approach has the potential to uncover entirely new classes of chiral catalysts that a human chemist might never conceive of.

The integration of AI into the research workflow is creating a powerful "train-predict-train" cycle for accelerated discovery. nih.gov

| AI/ML Application | Description | Impact on this compound Research |

| Predictive Modeling | ML algorithms (e.g., Random Forest, Neural Networks) are trained on experimental data to predict reaction outcomes (yield, selectivity) for new catalyst-substrate combinations. nih.govazorobotics.com | Rapidly screens modifications to the amine backbone to find optimal catalysts for specific reactions, reducing experimental cost. nih.gov |

| Inverse Design | Generative AI models design novel catalyst structures from scratch that are predicted to have desired properties for a target reaction. acs.org | Creates entirely new ligands and catalysts inspired by the core structure of this compound but with enhanced or novel reactivity. |

| Reaction Optimization | AI-driven platforms can autonomously explore reaction parameters (temperature, solvent, additives) to find the optimal conditions for a given catalytic transformation. rsc.org | Accelerates the optimization of reactions catalyzed by this compound derivatives, ensuring maximum efficiency and selectivity. |

| Automated Experimentation | AI models are integrated with laboratory robots to create autonomous systems that can design, perform, and analyze experiments in a closed loop. rsc.orgarxiv.org | Enables high-throughput screening and data generation, continuously improving the predictive accuracy of the AI models for future catalyst design. nih.govresearchgate.net |

By harnessing the power of AI, researchers can navigate the vast complexity of chemical space with unprecedented efficiency, ensuring that the full potential of chiral building blocks like this compound is realized in the discovery of next-generation catalysts. rsc.orgresearchgate.net

Q & A

Basic Research Question

- Chiral HPLC : Using polysaccharide-based columns (e.g., Chiralpak AD-H) with polar mobile phases to separate enantiomers and quantify enantiomeric excess (ee) .

- NMR spectroscopy : Analysis of coupling constants (e.g., ) and nuclear Overhauser effects (NOE) to infer spatial arrangements .

- Optical rotation : Comparison with literature values for enantiomeric consistency.

What strategies are employed to investigate the biological activity of this compound in enzyme interaction studies?

Advanced Research Question

- Molecular docking : Computational modeling to predict binding affinities with target enzymes (e.g., aminotransferases) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) of ligand-enzyme interactions.

- Kinetic assays : Measure enzyme inhibition constants () using fluorogenic substrates or radiolabeled analogs .

What safety protocols should be followed when handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation (H333 hazard) .

- First aid : Immediate rinsing with water for skin/eye exposure; seek medical evaluation if ingested .

How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis?

Advanced Research Question

The cis-1,2-diamine structure facilitates chelation to metal centers (e.g., Pd or Cu), enhancing enantioselectivity in cross-coupling or cycloaddition reactions. Key factors:

- Coordination geometry : The (1S,2S) configuration optimizes ligand-metal bond angles for transition state stabilization.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve catalyst solubility and activity .

What computational methods are used to predict the physicochemical properties of this compound?

Advanced Research Question

- DFT calculations : Estimate pKa (amine group ~10.5) and logP (lipophilicity ~1.8) using Gaussian or ORCA software.

- Molecular Dynamics (MD) : Simulate solubility and diffusion coefficients in aqueous/organic matrices .

How can researchers address discrepancies in reported biological activities of this compound derivatives?

Advanced Research Question

- Meta-analysis : Compare assay conditions (e.g., cell lines, concentration ranges) across studies to identify confounding variables .

- Dose-response validation : Reproduce experiments with standardized protocols (e.g., IC50 determination via MTT assay).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.